molecular formula C22H27N3O6 B2663242 methyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 847368-60-9

methyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B2663242
CAS RN: 847368-60-9
M. Wt: 429.473
InChI Key: NAYPBJDDECDHGK-UHFFFAOYSA-N
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Description

Methyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C22H27N3O6 and its molecular weight is 429.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The compound, due to its complex structure, plays a significant role in the synthesis of novel pyrimidine derivatives. In one study, the reaction of ethyl or methyl 2-[(dimethylamino)methylene]-3-oxoalkanoates with 1,1-dimethylguanidine led to the synthesis of various pyrimidines, showing potential as cardiotonic agents. This process was further elucidated through X-ray analysis and molecular modeling, helping to rationalize the relationship between structure and inotropic activity (Dorigo et al., 1996).

Computational and Experimental Analyses

Another study focused on the synthesis and computational study of a pyrrole chalcone derivative. This compound was synthesized through aldol condensation, and its structure was confirmed via spectroscopic analyses and quantum chemical calculations. The research emphasized the significance of molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and other computational methods to understand the interaction sites and nature, demonstrating its potential for forming heterocyclic compounds like oxiranes and pyrazoles (Singh et al., 2014).

Catalytic Activities and Synthesis Routes

The role of protic ionic liquids in synthesizing isoxazolone derivatives showcases another application area. A study described the three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones using ethyl acetoacetate, hydroxylamine, and aromatic aldehydes, facilitated by 4-(N,N-dimethylamino)pyridinium acetate. This method was praised for its simplicity, high yields, and the ability to recycle the catalyst without significant loss of activity (Farahi et al., 2018).

Nonlinear Optical Materials

Furthermore, this compound's derivatives have been investigated for their potential as nonlinear optical materials. The synthesis and characterization of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its properties were studied, highlighting the shifts in vibrational frequencies and the evaluation of the binding energy of dimers. This study contributes to the understanding of hydrogen bonding's strength and nature, indicating the compound's suitability for forming new heterocyclic compounds and its potential application in nonlinear optics (Singh et al., 2014).

properties

IUPAC Name

methyl 4-[(E)-[1-[2-(dimethylamino)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c1-11-7-8-14(31-11)18-16(20(27)21(28)25(18)10-9-24(4)5)19(26)15-12(2)17(22(29)30-6)23-13(15)3/h7-8,18,23,26H,9-10H2,1-6H3/b19-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSNCFKNVQXCTR-KNTRCKAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=C(NC(=C3C)C(=O)OC)C)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=C(NC(=C3C)C(=O)OC)C)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

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